1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.: 1019602-28-8
VCID: VC5413047
InChI: InChI=1S/C11H13N3/c1-9(12)10-4-2-3-5-11(10)14-7-6-13-8-14/h2-9H,12H2,1H3
SMILES: CC(C1=CC=CC=C1N2C=CN=C2)N
Molecular Formula: C11H13N3
Molecular Weight: 187.246

1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine

CAS No.: 1019602-28-8

Cat. No.: VC5413047

Molecular Formula: C11H13N3

Molecular Weight: 187.246

* For research use only. Not for human or veterinary use.

1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine - 1019602-28-8

Specification

CAS No. 1019602-28-8
Molecular Formula C11H13N3
Molecular Weight 187.246
IUPAC Name 1-(2-imidazol-1-ylphenyl)ethanamine
Standard InChI InChI=1S/C11H13N3/c1-9(12)10-4-2-3-5-11(10)14-7-6-13-8-14/h2-9H,12H2,1H3
Standard InChI Key JEWODLJBEGSTMF-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1N2C=CN=C2)N

Introduction

Chemical and Structural Properties

Molecular Architecture

The compound features a phenyl ring connected to an imidazole group via a carbon-carbon bond, with an ethanamine side chain extending from the benzene ring. Key structural attributes include:

  • Imidazole ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, contributing to electron-rich regions capable of hydrogen bonding and π-π interactions .

  • Ethanamine group: A primary amine (-NH₂) attached to a two-carbon chain, enhancing solubility and enabling interactions with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₃N₃
Molecular Weight187.24 g/mol
CAS Number1019602-28-8
SMILESC1=CC=C(C=C1)C@@HN
InChI KeyOYVAMJZOLMOBIL-SECBINFHSA-N

The stereochemistry at the chiral center (C1) influences its biological activity, as enantiomers often exhibit distinct pharmacological profiles .

Synthesis and Preparation

Synthetic Routes

While no direct synthesis protocol for 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine is documented, analogous compounds suggest feasible pathways:

  • Imidazole Ring Formation:

    • The Van Leusen reaction employs tosylmethyl isocyanide (TosMIC) with aldehydes and amines to construct imidazole rings .

    • Nickel-catalyzed cyclization of amido-nitriles offers an alternative route, yielding substituted imidazoles .

  • Phenyl-Imidazole Coupling:

    • Suzuki-Miyaura cross-coupling could link bromophenyl intermediates to pre-formed imidazole derivatives .

  • Ethanamine Introduction:

    • Reductive amination of ketone precursors (e.g., 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-one) using sodium cyanoborohydride (NaBH₃CN) may yield the target amine .

Example Reaction Scheme:

1-[2-(1H-Imidazol-1-yl)phenyl]ethan-1-oneNaBH₃CN, NH₄OAc1-[2-(1H-Imidazol-1-yl)phenyl]ethan-1-amine\text{1-[2-(1H-Imidazol-1-yl)phenyl]ethan-1-one} \xrightarrow{\text{NaBH₃CN, NH₄OAc}} \text{1-[2-(1H-Imidazol-1-yl)phenyl]ethan-1-amine}

Industrial production would optimize these steps for scalability, employing techniques like continuous flow reactors and crystallization for purification .

Biological and Pharmacological Applications

Table 2: Anticancer Activity of Analogous Compounds

CompoundIC₅₀ (μM)Cell LineMechanismSource
(1S)-1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine0.0048MCF-7 (Breast)Caspase-3/7 activation
1-Methyl-4-phenyl-1H-imidazol-2-amine0.0195PC-3 (Prostate)Bcl-2 inhibition

Neuropharmacological Effects

Imidazole derivatives exhibit neuroprotective properties by reducing neuroinflammation and enhancing brain-derived neurotrophic factor (BDNF) expression . In rodent models, these compounds improved cognitive function in Alzheimer’s disease paradigms.

Antimicrobial Activity

Though untested for 1-[2-(1H-imidazol-1-yl)phenyl]ethan-1-amine, related imidazoles show broad-spectrum antimicrobial activity. For example, (1S)-1-[4-(1H-imidazol-1-yl)phenyl]ethan-1-amine hydrochloride inhibited Staphylococcus aureus at 0.0048 mg/mL. The imidazole ring likely disrupts microbial cell membranes via metal ion chelation .

Mechanism of Action

The compound’s bioactivity stems from dual interactions:

  • Imidazole Coordination: The ring’s nitrogen atoms bind metal ions (e.g., Fe²⁺, Zn²⁺) in enzyme active sites, inhibiting pathogens or cancer cell proliferation .

  • Amine-Mediated Receptor Binding: The primary amine group engages G-protein-coupled receptors (GPCRs), modulating neurotransmitter systems like serotonin and dopamine .

Comparison with Structural Analogs

1-[4-(2-Methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine

  • Structural Difference: Methyl group at imidazole C2 .

  • Impact: Enhanced lipophilicity improves blood-brain barrier penetration, potentiating neuroactive effects .

(1R)-2-(1H-Imidazol-2-yl)-1-phenylethan-1-amine

  • Stereochemistry: R-configuration at C1 influences receptor binding affinity .

  • Activity: Higher selectivity for 5-HT₂ receptors compared to S-enantiomers .

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